1-Benzyl-4-methylpiperidin-3-one

Medicinal Chemistry Process Chemistry Stereoselective Synthesis

1-Benzyl-4-methylpiperidin-3-one (CAS 32018-96-5) is a synthetic N-benzyl-4-methyl-substituted piperidin-3-one derivative with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol. Its structure features a central piperidin-3-one ring bearing a benzyl protecting group at the N1 position and a methyl substituent at the C4 position, a motif that establishes the foundational stereochemical and reactivity profile essential for chiral downstream intermediates.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 32018-96-5
Cat. No. B104484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-methylpiperidin-3-one
CAS32018-96-5
Synonyms4-Methyl-1-(phenylmethyl)-3-piperidinone
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC1CCN(CC1=O)CC2=CC=CC=C2
InChIInChI=1S/C13H17NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
InChIKeyBSBVJNUGGBQEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-methylpiperidin-3-one (CAS 32018-96-5): Core Chemical Profile and Supply Chain Context


1-Benzyl-4-methylpiperidin-3-one (CAS 32018-96-5) is a synthetic N-benzyl-4-methyl-substituted piperidin-3-one derivative with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol [1]. Its structure features a central piperidin-3-one ring bearing a benzyl protecting group at the N1 position and a methyl substituent at the C4 position, a motif that establishes the foundational stereochemical and reactivity profile essential for chiral downstream intermediates [2]. This compound is industrially recognized not for intrinsic bioactivity, but as a critical, positionally defined building block in the synthesis of complex pharmaceuticals, most notably the Janus kinase (JAK) inhibitor tofacitinib and related pyrrolo[2,3-d]pyrimidine analogs [3].

1-Benzyl-4-methylpiperidin-3-one (CAS 32018-96-5): Structural Barriers to Analog Substitution in Tofacitinib Synthesis


The N-benzyl and C4-methyl substituents on 1-benzyl-4-methylpiperidin-3-one are not arbitrary; they are stereoelectronically essential for establishing the correct (3R,4R) configuration in downstream tofacitinib intermediates [1]. Replacing this compound with a simpler, unsubstituted piperidin-3-one or an analog lacking the benzyl group fundamentally alters the steric and electronic environment of subsequent reductive amination and resolution steps, leading to reduced diastereoselectivity and lower yields of the desired chiral amine [2]. The benzyl group also serves as a protective moiety that enables chemoselective transformations at the ketone without N-alkylation side reactions [3]. Consequently, substitution with a generic piperidinone derivative disrupts the established industrial process chemistry, necessitating costly re-optimization and potentially compromising the purity and yield of the final active pharmaceutical ingredient (API).

1-Benzyl-4-methylpiperidin-3-one (CAS 32018-96-5): Quantified Differentiation Evidence vs. Key Comparators


Diastereoselective Advantage of C4-Methyl Substituent in Reductive Amination to Tofacitinib Intermediate

In the reductive amination of 1-benzyl-4-methylpiperidin-3-one with methylamine to form the key tofacitinib intermediate (1-benzyl-4-methylpiperidin-3-yl)-methylamine, the presence of the C4-methyl group directs the approach of the reducing agent, resulting in a diastereomeric ratio (dr) favoring the desired (3R,4R)/(3S,4S) racemic mixture over alternative stereoisomers [1]. In contrast, reductive amination of 1-benzylpiperidin-3-one (lacking the C4-methyl) under identical conditions yields a mixture of stereoisomers with a lower dr for the analogous trans-product, necessitating more extensive and costly chromatographic purification [2].

Medicinal Chemistry Process Chemistry Stereoselective Synthesis

Enhanced Process Efficiency in Tofacitinib Intermediate Preparation via Optimized Reductive Amination

The conversion of 1-benzyl-4-methylpiperidin-3-one to (1-benzyl-4-methylpiperidin-3-yl)-methylamine, a penultimate intermediate for tofacitinib, can be achieved with significantly improved efficiency when using an optimized process involving titanium(IV) isopropoxide as a Lewis acid catalyst [1]. This process yields the desired amine intermediate in >90% yield after resolution, whereas the original two-step process described in U.S. Patent RE41,783, which involves a 16-hour imine formation followed by 24-hour reduction, provides substantially lower overall yields and requires longer reaction times [2].

Process Chemistry Pharmaceutical Manufacturing API Intermediate

N-Benzyl Protection Enables Chemoselective Ketone Reduction Without N-Alkylation Byproducts

The benzyl group on 1-benzyl-4-methylpiperidin-3-one serves as a robust N-protecting group that prevents undesired N-alkylation or N-reduction side reactions during the reduction of the C3 ketone [1]. In contrast, unprotected 4-methylpiperidin-3-one (CAS 914220-45-4) undergoes competitive N-alkylation when exposed to reducing agents or alkylating conditions, leading to complex product mixtures and reduced yields of the desired secondary amine [2].

Synthetic Methodology Protecting Group Strategy Chemoselectivity

Validated Purity Specifications and Analytical Characterization Supporting Quality Control in GMP Environments

Commercially sourced 1-benzyl-4-methylpiperidin-3-one is available with rigorous analytical characterization, including certified purity by HPLC (≥98%) and full spectral characterization by ¹H NMR and GC-MS . This level of documentation is essential for use as a reference standard or starting material in GMP manufacturing of tofacitinib, where regulatory filings require detailed impurity profiles and structural confirmation [1]. In contrast, generic or non-certified sources of this compound often lack comprehensive analytical data packages, introducing uncertainty and risk into the quality control process [2].

Analytical Chemistry Quality Control Pharmaceutical Reference Standard

Demonstrated Scalability and Cost Efficiency in Industrial Tofacitinib Production

1-Benzyl-4-methylpiperidin-3-one is produced on multi-kilogram scale using established, robust synthetic routes that avoid expensive or hazardous reagents, making it economically viable for large-scale tofacitinib manufacturing [1]. A comparative analysis of tofacitinib synthetic routes reveals that routes employing this intermediate achieve a lower overall cost per kilogram of API compared to alternative routes that start from different piperidine derivatives or require more extensive protecting group manipulations [2].

Process Scale-Up Pharmaceutical Manufacturing Cost of Goods

Specificity in Pyrrolo[2,3-d]pyrimidine Inhibitor Synthesis Compared to Generic Piperidinone Intermediates

1-Benzyl-4-methylpiperidin-3-one is a dedicated intermediate for the synthesis of 4-aminopiperidine-containing pyrrolo[2,3-d]pyrimidine inhibitors, including tofacitinib and related analogs [1]. Its 4-methyl-3-oxo substitution pattern precisely matches the required geometry for subsequent introduction of the N-methylamino group at C3, a feature not present in generic piperidin-3-one building blocks (e.g., N-benzylpiperidin-3-one) [2]. This structural specificity eliminates the need for additional functionalization steps, streamlining the synthetic route and reducing the generation of process-related impurities.

Medicinal Chemistry Kinase Inhibitor Synthesis Structure-Activity Relationship

1-Benzyl-4-methylpiperidin-3-one (CAS 32018-96-5): Optimized Use Cases for Procurement and Research


Large-Scale Manufacturing of Tofacitinib and Related JAK Inhibitors

Procurement of 1-benzyl-4-methylpiperidin-3-one in bulk (≥100 kg) is most appropriate for pharmaceutical manufacturers engaged in the commercial production of tofacitinib citrate (Xeljanz®) or generic versions thereof. The compound's established role as a key intermediate, combined with demonstrated scalability and cost advantages over alternative starting materials [1], makes it an essential inventory item for ensuring uninterrupted API supply. Specifications should include ≥98% purity (HPLC), full analytical characterization (¹H NMR, GC-MS, IR), and residual solvent analysis to meet ICH Q3C guidelines [2].

Medicinal Chemistry Optimization of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

For medicinal chemistry laboratories synthesizing focused libraries of pyrrolo[2,3-d]pyrimidine analogs, 1-benzyl-4-methylpiperidin-3-one provides a versatile scaffold for exploring structure-activity relationships (SAR) at the piperidine C3 and C4 positions. The N-benzyl group allows for subsequent deprotection to a secondary amine, which can be further functionalized with various acyl or sulfonyl groups to modulate pharmacokinetic properties [3]. Researchers should procure high-purity, research-grade material (≥97%) and store at -20°C under inert atmosphere to maintain ketone stability.

Process Development and Optimization for Chiral Amine Synthesis

1-Benzyl-4-methylpiperidin-3-one is the starting material of choice for process chemists developing novel reductive amination methodologies or chiral resolution strategies. Its well-defined stereoelectronic properties, particularly the influence of the C4-methyl group on diastereoselectivity [4], make it an ideal substrate for evaluating new catalysts, ligands, or reaction conditions. Procurement of small quantities (1-10 kg) with detailed analytical data is recommended for route scouting and optimization studies prior to scale-up.

Quality Control Reference Standard for Generic Tofacitinib API

Regulatory affairs and quality control laboratories in generic pharmaceutical companies require authenticated samples of 1-benzyl-4-methylpiperidin-3-one to serve as a reference standard for impurity profiling during ANDA filings. The compound can be used to identify and quantify process-related impurities originating from the piperidine intermediate in the final tofacitinib API [5]. Procurement should be limited to sources that provide a comprehensive Certificate of Analysis (CoA) including purity, identity by NMR and MS, and chromatographic impurity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-methylpiperidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.